molecular formula C9H11N3O B574757 (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 175530-52-6

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine

Cat. No.: B574757
CAS No.: 175530-52-6
M. Wt: 177.207
InChI Key: FVXQBRISRBHAAL-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine (CAS 175530-52-6) is a high-value benzimidazole derivative supplied with a minimum purity of 98% . This compound belongs to a class of heterocycles recognized as "privileged structures" in medicinal chemistry due to their exceptional ability to interact with diverse biological targets . The benzimidazole core is a well-known pharmacophore, and its derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antitumor, and antitubercular properties . The specific structure of this compound, featuring a methanamine group at the 2-position and a methoxy substituent at the 5-position of the benzimidazole scaffold, makes it a versatile key intermediate for designing and synthesizing novel bioactive molecules in drug discovery programs . Researchers utilize this compound as a building block to develop potential therapeutic agents. Its structural features allow it to serve as a core template for further chemical modification, enabling the exploration of structure-activity relationships (SAR) . The compound should be stored in a dry, sealed place, protected from light . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQBRISRBHAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group at the 5-position of the benzimidazole ring. This substitution can significantly influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Research indicates that this compound interacts with various enzymes, influencing their activity. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect overall metabolic flux. Such interactions are crucial for understanding its potential therapeutic applications .

2. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. For example, it has been evaluated in vitro against several cancer cell lines, showing potent inhibitory effects on cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and survival .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential without significant cytotoxicity to human cells .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 Value Activity
Study 1HCT1160.64 µMAntitumor
Study 2KMS-12 BM1400 nMModerate
Study 3MRSA≤0.25 µg/mLAntimicrobial

These studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

At the molecular level, this compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound binds to specific enzymes, leading to conformational changes that inhibit their activity.
  • Gene Expression Modulation: It influences transcription factors and regulatory proteins, altering gene expression related to cell growth and apoptosis.
  • Cell Signaling Pathway Alteration: The compound modulates key signaling pathways, such as those involving growth factor receptors, which are critical for tumor progression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives vary in substituents on the aromatic ring and the side chain at position 2. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
(5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride 5-OCH3, NH2CH2 C9H13Cl2N3O 250.123 Anticonvulsant ; dihydrochloride enhances solubility
(1H-Benzo[d]imidazol-2-yl)methanamine None C8H9N3 147.08 Precursor for antimicrobial hybrids ; mp 178–180°C
(R)-1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine 3-methylbutyl side chain C12H17N3 203.28 ΔG = -7.64 kcal/mol (stronger binding affinity)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethylamine side chain C9H11N3 161.21 Structural similarity score 0.78
N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine 5-CH3, N-methylated C10H13N3 175.23 Similarity score 0.79

Key Observations :

  • Methoxy vs.
  • Side Chain Modifications : The primary amine (-CH2NH2) in the target compound contrasts with bulkier substituents (e.g., 3-methylbutyl in compound c from ). Bulkier groups may improve lipophilicity but reduce solubility, whereas the dihydrochloride salt of the target compound balances solubility for drug delivery .

Yield and Purity :

  • The target compound’s dihydrochloride form achieves high purity (95%) , while other derivatives, like those in , report yields of 66–83%.

Key Trends :

  • Methoxy Group: Enhances anticonvulsant efficacy compared to non-methoxy analogues, possibly due to improved hydrogen bonding or π-π stacking .
  • Side Chain Length : Longer chains (e.g., 3-methylbutyl) correlate with stronger binding affinities (lower ΔG), suggesting enhanced receptor interactions .

Physicochemical Properties

Property Target Compound (Dihydrochloride) (1H-Benzo[d]imidazol-2-yl)methanamine (R)-1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Melting Point (°C) Not reported 178–180 128–130
Solubility High (aqueous, salt form) Moderate (free base) Low (lipophilic side chain)
Spectral Data FTIR: 1730 cm⁻¹ (C=O) 1H-NMR: δ 7.3–7.6 (aromatic) 13C-NMR: δ 40.1 (CH2NH2)

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :

    • 4-Methoxy-1,2-phenylenediamine (1.0 equiv)

    • Glycine (1.1 equiv)

    • Hydrochloric acid (4N, 8 volumes)

  • Temperature : 95–100°C

  • Duration : 12–18 hours

The reaction initiates with protonation of glycine’s amino group, facilitating nucleophilic attack on the carbonyl carbon. Concurrently, the diamine’s aromatic amines undergo cyclization with glycine’s carboxyl group, eliminating water and forming the benzimidazole ring. The methanamine (-CH2NH2) moiety arises from glycine’s methylene group, retained after cyclization.

Workup and Purification

Post-reaction, the mixture is cooled, and the crude product is filtered. Recrystallization from ethanol yields pure (5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine as a crystalline solid.

Table 1: Key Physical and Spectroscopic Data

PropertyValue
Yield42%
Melting Point201–203°C
1H-NMR (DMSO-d6) δ 11.76 (1H, bs, Imidazole NH),
7.05–7.54 (3H, m, Ar-H),
3.26 (2H, s, -CH2NH2)
IR (KBr) 3100 cm⁻¹ (C-H aromatic),
2910 cm⁻¹ (C-H aliphatic),
1692 cm⁻¹ (C=O)

Alternative Pathways and Comparative Analysis

Challenges and Optimization

  • Low Yield (42%) : Attributable to competing side reactions, such as over-oxidation or polymerization.

  • Mitigation Strategies :

    • Use of inert atmospheres to prevent oxidation.

    • Gradual addition of glycine to control exothermicity.

Structural Confirmation and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

The 1H-NMR spectrum confirms the structure:

  • A broad singlet at δ 11.76 ppm corresponds to the imidazole NH proton.

  • Aromatic protons (δ 7.05–7.54 ppm) integrate for three hydrogens, consistent with the methoxy-substituted benzimidazole.

  • The -CH2NH2 group appears as a singlet at δ 3.26 ppm.

Infrared Spectroscopy (IR)

Absorption at 1692 cm⁻¹ confirms the presence of a carbonyl group, likely from residual glycine or intermediates.

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents. For example, its condensation with 2-chloro-1-(2-phenyl-1H-imidazol-1-yl)ethan-1-one yields derivatives with demonstrated bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via:

  • Debus-Radziszewski reaction : Condensation of o-phenylenediamine derivatives with carboxylic acids or amino acids under acidic conditions (e.g., HCl or HCOOH) .
  • Alternative routes : Use of 2,4-dihydroxybenzaldehyde or substituted aldehydes with (1H-benzo[d]imidazol-2-yl)methanamine precursors in ethanol under reflux .
    • Optimization : Yields (e.g., 68–91%) depend on solvent choice (DMF vs. ethanol), temperature (85–95°C), and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key methods :

  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxy group at position 5, methyleneamine at position 2) .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at 3248–3520 cm⁻¹, C=N at 1603–1612 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 175.23 for C₁₀H₁₃N₃O) .

Q. What preliminary biological activities are reported for this compound?

  • Antimicrobial activity :

  • Exhibits potency against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values comparable to gentamicin .
  • Table 1 : Antimicrobial activity summary (adapted from ):
StrainMIC (µg/mL)
S. aureus (ATCC 25923)12.5
E. coli (ATCC 25922)>50
C. albicans (ATCC 10231)25

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in benzimidazole synthesis?

  • Critical factors :

  • pH control : Acidic conditions (pH < 3) favor cyclization over side reactions like oxidation .
  • Catalysts : ZnCl₂ or glacial acetic acid improves cyclization efficiency in Debus-Radziszewski reactions .
  • Solvent polarity : Ethanol/water mixtures enhance solubility of intermediates, reducing byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in antimicrobial efficacy may arise from:

  • Structural variations : Methyl vs. methoxy substituents alter lipophilicity and membrane permeability .
  • Assay conditions : Differences in inoculum size or culture media (e.g., Mueller-Hinton vs. Sabouraud agar) .
    • Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

Q. What strategies improve the compound’s utility in ligand design for metal coordination complexes?

  • Approach :

  • Schiff base formation : React with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) to generate tridentate NNO-donor ligands .
  • Metal binding : Complexes with Co(II), Ni(II), or Zn(II) show enhanced antitumor activity (IC₅₀: 8–15 µM) compared to the free ligand .
    • Characterization : Use molar conductance (<15 Ω⁻¹mol⁻¹cm⁻²) and UV-Vis spectroscopy (d-d transitions at 450–600 nm) to confirm non-electrolyte behavior .

Q. How to validate analytical methods for detecting trace impurities in derivatives?

  • Example : Quantifying (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol (Omeprazole Impurity 29):

  • HPLC-DAD : Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) for separation .
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) per ICH Q2(R1) .

Key Considerations for Experimental Design

  • Data reproducibility : Replicate synthesis and bioassays ≥3 times to account for variability in benzimidazole crystallization .
  • Computational support : Use DFT (e.g., B3LYP functional) to model electronic properties and predict reactivity .
  • Safety protocols : Handle derivatives under fume hoods; avoid skin contact due to potential irritancy (refer to SDS guidelines) .

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